2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include the formation of the triazole ring and the introduction of the functional groups. Common synthetic routes may involve the use of azide-alkyne cycloaddition reactions, also known as “click chemistry,” to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts and can be carried out under mild conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological targets.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a potential candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also contain the triazole ring and are known for their antifungal activities. The uniqueness of this compound lies in its specific functional groups, which can impart different biological activities and properties compared to other triazole derivatives.
Properties
Molecular Formula |
C14H17ClN4O3 |
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Molecular Weight |
324.76 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(3-methoxypropyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H17ClN4O3/c1-22-8-2-7-16-14(21)13-12(9-20)17-19(18-13)11-5-3-10(15)4-6-11/h3-6,20H,2,7-9H2,1H3,(H,16,21) |
InChI Key |
JOXRWSXGKKNQAL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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